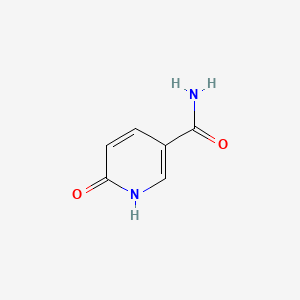

6-Hydroxynicotinamide

Vue d'ensemble

Description

6-Hydroxynicotinamide is a chemical compound with the molecular formula C6H6N2O2. It is a derivative of nicotinamide, featuring a hydroxyl group at the sixth position of the pyridine ring. This compound is known for its crystalline structure, appearing as white or slightly yellow crystals. It is soluble in water but insoluble in common organic solvents. This compound is stable under normal temperature and pressure conditions but may react with strong oxidizing agents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

6-Hydroxynicotinamide can be synthesized through several methods. One common method involves the hydroxylation of nicotinamide. Another method includes the selective oxidation of nicotinamide or the reduction of 3-oxoindole .

A specific synthetic route involves refluxing 6-hydroxynicotinic acid with thionyl chloride for one hour. The reaction product is then poured into concentrated ammonia in an ice bath with vigorous stirring. The resulting product is filtered and recrystallized from hot water .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial purposes, ensuring the availability of the necessary reagents and maintaining the reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

6-Hydroxynicotinamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 6-hydroxynicotinic acid.

Reduction: It can be reduced to form derivatives with different functional groups.

Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: 6-Hydroxynicotinic acid.

Reduction: Various reduced derivatives depending on the reducing agent used.

Substitution: Substituted nicotinamide derivatives with different functional groups.

Applications De Recherche Scientifique

6-Hydroxynicotinamide has the molecular formula C₆H₆N₂O₂ and features a hydroxyl group at the 6-position of the pyridine ring. Its chemical structure allows it to participate in hydrolysis and condensation reactions, forming various derivatives that may possess unique biological activities. The compound is known to modulate NAD+ metabolism, which is crucial for numerous enzymatic reactions in living organisms.

Pharmacological Applications

1. Neuroprotection and Cognitive Enhancement:

Research indicates that this compound may enhance cognitive function and provide neuroprotective effects. Studies have demonstrated its ability to ameliorate memory impairments in animal models of Alzheimer's disease by regulating gene expression related to neuroprotection and synaptic plasticity . For example, administration of this compound in zebrafish models showed improvements in spatial memory and recognition tasks, suggesting its potential as a therapeutic agent for cognitive disorders .

2. Modulation of Oxidative Stress:

The compound exhibits antioxidant properties that could mitigate oxidative stress in neuronal tissues. In experimental models, this compound has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby reducing markers of oxidative damage . This suggests a protective role against neurodegenerative diseases linked to oxidative stress.

Metabolic Studies

1. Interactions with NAD+ Metabolism:

this compound's influence on NAD+ metabolism positions it as a significant compound in metabolic studies. Its interactions with enzymes involved in NAD+ synthesis and degradation can impact energy production and cellular signaling pathways. For instance, studies have indicated that it can alter enzyme activity related to NAD+ metabolism, which is crucial for maintaining cellular energy homeostasis .

2. Biomarker Potential:

Given its metabolic pathways, this compound may serve as a biomarker for various physiological conditions. Research has suggested that metabolites of nicotinamide, including this compound, could be indicative of metabolic disorders such as type 2 diabetes . The compound's levels in biological fluids can provide insights into an individual's metabolic state and potential disease risk.

Case Studies

1. Cognitive Function Enhancement:

A study involving rats treated with this compound demonstrated significant improvements in memory performance on various cognitive tasks compared to control groups. The findings indicated that the compound not only enhanced memory but also positively influenced neuroinflammation markers .

2. Antioxidant Effects:

In another case study focusing on oxidative stress, treatment with this compound resulted in reduced levels of malondialdehyde (MDA) and carbonylated proteins in rat hippocampal tissues, suggesting its efficacy as an antioxidant agent .

Mécanisme D'action

The mechanism of action of 6-Hydroxynicotinamide involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, influencing metabolic processes. Its hydroxyl group allows it to form hydrogen bonds with target molecules, affecting their activity and stability. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Nicotinamide: A precursor to 6-Hydroxynicotinamide, involved in similar biological processes.

6-Hydroxy-L-nicotine: A bacterial derivative of nicotine with similar hydroxylation at the sixth position.

6-Hydroxynicotinic acid: An oxidized form of this compound with similar structural features.

Uniqueness

This compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to participate in various reactions and its potential therapeutic applications make it a valuable compound for research and industrial purposes .

Activité Biologique

6-Hydroxynicotinamide (6-HLN) is a significant metabolite derived from nicotine and nicotinamide, playing a crucial role in various biological processes. This article explores the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

6-HLN interacts with several biomolecules, particularly within the cholinergic system, influencing cognitive functions such as memory and attention. Its biochemical properties include:

- Interaction with NAD+-dependent enzymes : 6-HLN modulates redox reactions and energy metabolism by affecting the activity of nicotinamide adenine dinucleotide (NAD+)-dependent enzymes.

- Inhibition of deacetylases : It has been shown to inhibit certain NAD+-dependent deacetylases, which are vital for gene expression regulation and cellular metabolism.

- Oxidative stress modulation : The compound reduces oxidative stress by enhancing antioxidant enzyme activities (e.g., superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX)) in various models .

Cognitive Enhancement

Research indicates that 6-HLN has a promnesic effect, improving cognitive functions in animal models. For example:

- In rats treated with amyloid-beta (Aβ) to induce cognitive impairment, 6-HLN administration improved spatial recognition and working memory. It also upregulated brain-derived neurotrophic factor (Bdnf) and other genes associated with neuroprotection and synaptic plasticity .

- In zebrafish models exposed to scopolamine (SCOP), acute treatment with 6-HLN improved memory performance and reduced anxiety-like behavior, indicating its potential as a cognitive enhancer .

Antioxidant Activity

The antioxidant properties of 6-HLN are significant in mitigating oxidative stress. Studies have demonstrated that:

- 6-HLN reduces Aβ-induced oxidative stress by increasing antioxidant enzyme activity and decreasing markers of oxidative damage such as malondialdehyde (MDA) levels .

- The compound positively regulates the expression of the Nrf2a gene, which plays a critical role in cellular defense against reactive oxygen species .

Dosage Effects

The effects of 6-HLN vary significantly with dosage:

- Low doses : Beneficial effects on cognition and reduction of oxidative stress have been observed.

- High doses : Potential adverse effects may arise, necessitating careful consideration in therapeutic contexts .

Case Studies and Research Findings

Several studies have highlighted the biological activity of 6-HLN:

- Cognitive Function in Rats :

- Zebrafish Model for Anxiety and Memory :

- Oxidative Stress Reduction :

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Cognitive Enhancement | Improves memory performance in animal models; enhances synaptic plasticity. |

| Antioxidant Activity | Reduces oxidative stress; increases antioxidant enzyme activity. |

| Gene Regulation | Modulates expression of genes related to neuroprotection and metabolism. |

| Dosage Dependency | Effects vary significantly between low and high doses. |

Propriétés

IUPAC Name |

6-oxo-1H-pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-6(10)4-1-2-5(9)8-3-4/h1-3H,(H2,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGPNYDVHEUXWIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190153 | |

| Record name | 6-Hydroxynicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3670-59-5 | |

| Record name | 6-Hydroxynicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003670595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxynicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3670-59-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of identifying 6-hydroxynicotinamide as a breakdown product of NADH?

A1: The research paper by [] utilized reversed-phase high-pressure liquid chromatography to study the breakdown of NADH in acidic conditions. They identified this compound as both a direct product of acid degradation and an intermediate product in the enzymatic breakdown catalyzed by glyceraldehyde-3-phosphate dehydrogenase (G-3-PD). This finding contributes to a deeper understanding of NADH stability and the mechanisms involved in its degradation, both spontaneous and enzyme-mediated. This knowledge can be valuable for researchers studying NADH-dependent reactions, developing analytical methods for NADH quantification, and potentially for understanding NADH related metabolic processes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.